molecular formula C6H9N B14522582 CID 71401398 CAS No. 62683-09-4

CID 71401398

Cat. No.: B14522582
CAS No.: 62683-09-4
M. Wt: 95.14 g/mol
InChI Key: YGDSSMBAKOGBOM-UHFFFAOYSA-N
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Description

For instance, oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) are highlighted in Figure 1 of , suggesting CID 71401398 may share structural motifs like polyketide backbones or cyclic ether functionalities common in this toxin family .

Properties

CAS No.

62683-09-4

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

InChI

InChI=1S/C6H9N/c1-2-4-6-7-5-3-1/h3H,1-2,4,6H2

InChI Key

YGDSSMBAKOGBOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C=CC1

Origin of Product

United States

Preparation Methods

The preparation of heteroaryl-pyrazole derivatives involves several synthetic routes. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired heteroaryl-pyrazole derivative .

Chemical Reactions Analysis

Heteroaryl-pyrazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Heteroaryl-pyrazole derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heteroaryl-pyrazole derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as agonists for toll-like receptor 7 (TLR7), leading to the activation of immune responses. The binding of these compounds to TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between CID 71401398 and structurally or functionally related compounds, based on fragmented evidence and analogies to known oscillatoxin derivatives and inorganic compounds:

Property This compound Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389) CAS 147149-98-2 (Analog)
Molecular Formula Not specified C₃₄H₅₄O₁₀ (inferred from class) C₃₅H₅₆O₁₀ C₆H₅F₃N₂
Molecular Weight Unknown ~634.8 g/mol ~648.8 g/mol 162.11 g/mol
Functional Groups Likely cyclic ethers Polyketide, cyclic ethers Methylated polyketide Trifluoromethyl, aromatic
Biological Activity Unreported Cytotoxic, marine toxin Enhanced cytotoxicity Synthetic intermediate
Synthetic Accessibility Not discussed Complex natural product Requires methylation steps High (industrial synthesis)

Key Findings :

Structural Analogies : this compound likely shares a polyketide backbone with oscillatoxin derivatives, as evidenced by the chromatographic and mass spectral data in , which emphasizes fractionation and GC-MS characterization . Methylation (as in CID 185389) or halogenation (as in CAS 147149-98-2) may alter bioactivity or stability .

Functional Contrasts : Unlike oscillatoxins, industrial analogs such as CAS 147149-98-2 prioritize synthetic scalability and functional group versatility (e.g., trifluoromethyl groups for agrochemical applications) .

Biological Relevance : Oscillatoxin derivatives exhibit cytotoxicity via membrane disruption, while this compound’s role (if bioactive) remains speculative without experimental data .

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